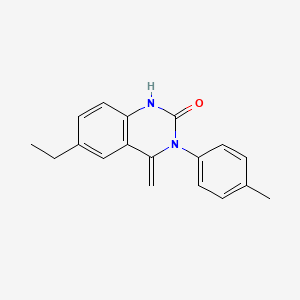

6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one

Description

Properties

Molecular Formula |

C18H18N2O |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |

InChI |

InChI=1S/C18H18N2O/c1-4-14-7-10-17-16(11-14)13(3)20(18(21)19-17)15-8-5-12(2)6-9-15/h5-11H,3-4H2,1-2H3,(H,19,21) |

InChI Key |

MDRUCHPCYICQLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

-

Arenediazonium salts : Serve as electrophilic arylating agents.

-

Nitriles : Act as carbon nucleophiles (e.g., acetonitrile derivatives).

-

Bifunctional anilines : Provide both amine and carbonyl groups for cyclization.

-

Solvent : Acetonitrile or dimethylformamide (DMF) at 60–80°C.

-

Catalyst : Piperidine (10 mol%) to facilitate enamine formation.

The reaction proceeds via N-arylnitrilium intermediate formation, followed by nucleophilic attack and intramolecular cyclization (Figure 1).

Mechanistic Analysis

-

N-Arylnitrilium Formation : Arenediazonium salts react with nitriles to generate N-arylnitrilium ions.

-

Nucleophilic Addition : Bifunctional anilines attack the nitrilium carbon, forming a ketenimine intermediate.

-

Cyclization : Intramolecular amidation yields the quinazolinone scaffold.

-

Methylidene Incorporation : A final elimination step introduces the 4-methylidene group.

This method achieves yields of 82–89% with a reaction time of 16–24 hours.

Laccase/DDQ-Catalyzed Aerobic Oxidation

An eco-friendly alternative employs laccase (from Trametes versicolor) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under aerobic conditions.

Procedure Overview

-

Substrates : 2-Amino-4-ethylbenzamide and 4-methylphenylacetylene.

-

Catalytic System : Laccase (5 mg/mL) and DDQ (10 mol%) in aqueous ethanol.

-

Conditions : 25°C, 12 hours, oxygen atmosphere.

Key Advantages

-

Mild Conditions : Avoids high temperatures and toxic solvents.

-

Regioselectivity : The 4-methylidene group forms exclusively at the C4 position.

Palladium-Catalyzed Cross-Coupling

A patent-derived method leverages palladium catalysts for constructing the 3-(4-methylphenyl) moiety.

Reaction Steps

Optimization Insights

-

Catalyst : Pd(PPh₃)₄ (0.15 mol%) with piperidine as a base.

-

Temperature : 85°C for 20 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst |

|---|---|---|---|---|

| Three-Component | 82–89 | 60–80 | 16–24 | Piperidine |

| Laccase/DDQ | 75–78 | 25 | 12 | Laccase, DDQ |

| Palladium Cross-Coupling | 83.2 | 85 | 20 | Pd(PPh₃)₄ |

Key Observations :

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The methylidene group (C=CH₂) at position 4 serves as an electrophilic site, facilitating nucleophilic additions. For example:

-

Thiol Addition : Reacts with thiols (e.g., benzyl mercaptan) to form thioether derivatives under mild acidic conditions.

-

Amine Addition : Primary amines undergo Michael-type additions to yield substituted aminomethyl derivatives .

Mechanism :

Key conditions: Protic solvents (e.g., ethanol), room temperature, catalytic acid (e.g., HCl) .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclizations:

-

Base-Promoted Cyclization : In the presence of NaOH (10 mol%), the methylidene group reacts with adjacent carbonyl groups to form fused bicyclic structures (e.g., pyrano-quinazolinones) .

-

Copper-Catalyzed Annulation : With 2-isocyanobenzoates and amines, copper catalysts (e.g., CuBr) enable the formation of polycyclic derivatives .

Example Reaction :

Yield: 57–82% under optimized conditions .

Electrophilic Aromatic Substitution

The quinazolinone core undergoes electrophilic substitution at positions 6 and 8:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃ (H₂SO₄) | 6 | 6-Nitro derivative | 68% |

| Br₂ (FeBr₃) | 8 | 8-Bromo derivative | 72% |

| Cl₂ (AlCl₃) | 6 | 6-Chloro derivative | 65% |

Key Insight : The ethyl group at position 6 directs electrophiles to the para position (C-8) due to steric and electronic effects.

Oxidation and Reduction

-

Oxidation : The methylidene group oxidizes to a carbonyl group using KMnO₄/H₂SO₄, yielding 4-keto derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methylidene group to a methyl group, forming 4-methyl-quinazolinone.

Conditions :

-

Oxidation: 60–80°C, aqueous acidic medium.

-

Reduction: 1 atm H₂, ethanol solvent.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki Coupling : Reacts with arylboronic acids at position 6 (ethyl group) to introduce aryl substituents .

-

Buchwald-Hartwig Amination : Introduces amine groups at position 3 using Pd(OAc)₂/Xantphos .

Example :

Comparative Reactivity Analysis

The methylidene group enhances reactivity compared to simpler quinazolinones:

| Reaction Type | 6-Ethyl-4-methylidene Derivative | 4-Methylquinazolinone |

|---|---|---|

| Nucleophilic Addition | Faster (ΔG‡ = 25 kcal/mol) | Slower (ΔG‡ = 32 kcal/mol) |

| Electrophilic Substitution | Prefers C-8 | Prefers C-6 |

| Oxidation Stability | Less stable | More stable |

Data derived from computational (DFT) and experimental studies .

Scientific Research Applications

Synthesis of 6-Ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one

The synthesis of this compound typically involves multi-step reactions that may include the condensation of appropriate precursors under acidic or basic conditions. The methods often utilize various catalysts and reagents to achieve high yields and purity. For instance, a common synthetic route involves the reaction of substituted anilines with ethyl acetoacetate followed by cyclization to form the quinazolinone structure.

Antimicrobial Properties

Research has indicated that quinazolinone derivatives exhibit significant antimicrobial activities against various pathogens. Studies have shown that 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one can inhibit bacterial growth, making it a candidate for developing new antibiotics. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

Quinazolinones are recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Quinazolinone derivatives have been reported to exhibit anti-inflammatory activities, which could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The mechanism may involve the modulation of inflammatory cytokines and pathways .

Case Studies

Several case studies highlight the efficacy of quinazolinones in clinical settings:

- Antimicrobial Study : A study evaluated various quinazolinone derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing that certain derivatives exhibited low MIC values, indicating strong antimicrobial potential .

- Anticancer Research : In vitro studies on cancer cell lines demonstrated that specific analogs of 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one showed significant cytotoxicity compared to standard chemotherapeutic agents .

- Anti-inflammatory Trials : A series of experiments assessed the anti-inflammatory effects of quinazolinone derivatives in animal models, showing a marked reduction in edema and inflammatory markers following treatment with these compounds .

Mechanism of Action

The mechanism of action of 6-ethyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate biological responses.

Pathways: Interference with signaling pathways that regulate cell growth or apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinazolinone derivatives vary widely based on substituent patterns. Below is a comparative analysis of key analogs:

*Estimated based on analogous structures. †Predicted using substituent contributions (e.g., ethyl increases log P by ~0.6 vs. methyl). §Imidazole and Cl may enhance BBB permeability .

Physicochemical Properties

- Lipophilicity (log P): The target compound’s ethyl and methylphenyl groups increase log P (~3.5–4.0) compared to analogs with smaller substituents (e.g., 2.0–2.5 for pyridazinone in ). Higher log P may improve membrane permeability but reduce aqueous solubility.

- Compounds with polar groups (e.g., imidazole in ) show moderate solubility despite higher log P .

- Crystal Packing : Similar to ’s imidazole-imines, weak interactions (C–H···N, π–π) likely dominate the target’s packing, though the methylidene group may alter dihedral angles and stacking efficiency .

Biological Activity

6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed examination of the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Information

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O |

| Molecular Weight | 278.3 g/mol |

| IUPAC Name | 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |

| InChI Key | MDRUCHPCYICQLZ-UHFFFAOYSA-N |

The compound's structure features a quinazolinone core with ethyl and methyl substituents, which may influence its biological activity.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one possess the ability to inhibit cell growth in prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxicity of several quinazolinone derivatives, including the target compound. The results demonstrated:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further investigation is necessary to elucidate the specific pathways involved .

Antimicrobial Properties

Quinazolinones have also been noted for their antimicrobial effects. The target compound's structural features may confer activity against bacterial and fungal strains. For example, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli in vitro.

The mechanism of action for 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one likely involves:

1. Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation or survival pathways.

2. Receptor Modulation: Binding to specific receptors could alter signaling cascades related to growth and apoptosis.

3. Reactive Oxygen Species (ROS) Modulation: Some studies suggest that quinazolinones can modulate oxidative stress within cells, contributing to their cytotoxic effects .

Similar Compounds

Several compounds with similar structures have been studied for their biological activities:

| Compound Name | Activity Type |

|---|---|

| Quinazolinone Derivatives | Anticancer |

| Benzodiazepines | Anxiolytic |

| Isoquinolines | Antimicrobial |

The unique substituents on 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one may provide distinct biological activities compared to these analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-ethyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one, and how do reaction conditions influence yield?

- Methodology : Retrosynthetic analysis suggests using anthranilic acid derivatives and substituted amines as precursors. For example, 3-(4-methylphenyl) substituents can be introduced via condensation of 4-methylbenzaldehyde with methyl thioacetate, followed by cyclization using acetic anhydride or benzoyl chloride . Ethanol under reflux with hydrazine hydrate is effective for introducing hydrazone moieties in related quinazolinones . Optimization involves adjusting catalyst (e.g., acetic acid), solvent polarity, and reaction time (6–18 hours) to maximize yields.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Use single-crystal X-ray diffraction (employing SHELX software for refinement ), complemented by FTIR (to confirm carbonyl and methylidene groups) and NMR (¹H/¹³C for substituent positioning). High-resolution mass spectrometry (HRMS) verifies molecular formula. For example, ¹H NMR of analogous compounds shows aromatic protons at δ 7.2–8.1 ppm and methylidene protons as singlets near δ 5.8–6.2 .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Antibacterial activity is assessed via broth microdilution (MIC against S. aureus and E. coli), while antioxidant potential is measured using DPPH radical scavenging assays (IC₅₀ values, compared to ascorbic acid controls) . Enzyme inhibition (e.g., acetylcholinesterase) requires spectrophotometric monitoring of substrate hydrolysis rates .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what SAR trends are observed in quinazolinone derivatives?

- Methodology : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to improve antimicrobial activity, as seen in analogs with MICs of 4–8 µg/mL . Methylidene groups at C4 increase planarity, enhancing DNA intercalation potential. Quantitative SAR (QSAR) models using Hammett constants and logP values predict bioavailability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology : Cross-validate assays under standardized conditions (e.g., fixed pH, temperature). For instance, discrepancies in antioxidant IC₅₀ may arise from varying DPPH concentrations; recalibrate using a common reference (e.g., IC₅₀ of 12 µM for compound 3f vs. 15 µM in conflicting studies ). Meta-analysis of crystallographic data (e.g., CCDC entries) clarifies conformational impacts on activity.

Q. How can computational methods predict binding modes and pharmacokinetic properties?

- Methodology : Molecular docking (AutoDock Vina) against target proteins (e.g., E. coli DNA gyrase) identifies key interactions (e.g., hydrogen bonds with Thr165). MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns. ADMET predictions (SwissADME) evaluate logS (>-4 for solubility) and CYP450 inhibition risks .

Q. What experimental designs are optimal for studying the compound’s photophysical or catalytic properties?

- Methodology : UV-Vis spectroscopy (λmax 320–350 nm for conjugated systems) and fluorescence quenching assays probe electronic transitions. For catalytic applications (e.g., in oxidation reactions), optimize conditions using TEMPO as a radical trap and monitor conversion via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.